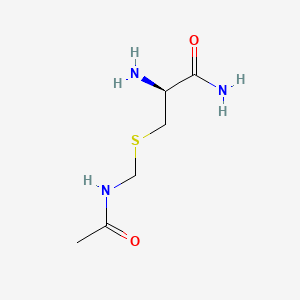
(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide is an organic compound characterized by the presence of an acetylamino group, a thioether linkage, and an aminopropionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide typically involves the following steps:
Formation of the Thioether Linkage: This can be achieved by reacting an appropriate thiol with an alkyl halide under nucleophilic substitution conditions.
Introduction of the Acetylamino Group: This step involves the acetylation of an amine group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Formation of the Aminopropionamide Moiety: This can be achieved through the reaction of an appropriate amine with an acrylamide derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide can undergo oxidation to form sulfoxides or sulfones.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biochemistry: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active site residues, while the thioether linkage may participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Cysteine: An amino acid with a thiol group that plays a crucial role in protein structure and function.
Methionine: An essential amino acid containing a thioether group, important for various metabolic processes.
Glutathione: A tripeptide with a thiol group, involved in cellular redox reactions and detoxification.
Uniqueness
(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide is unique due to its combination of an acetylamino group, a thioether linkage, and an aminopropionamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
(S)-3-(((Acetylamino)methyl)thio)-2-aminopropionamide, a compound with potential biological significance, is a derivative of 2-aminopropionamide, featuring an acetylamino and thio group. This compound is of interest due to its structural similarity to cysteine, an amino acid known for its diverse biological roles. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H10N2O2S
- Molecular Weight : 174.21 g/mol
The presence of the thio group (-S-) and an acetylamino group (-NHCOCH3) suggests that this compound may exhibit unique reactivity and biological interactions, particularly in redox reactions and enzyme inhibition.
- Antioxidant Properties : The thio group in this compound may contribute to its ability to scavenge free radicals, similar to cysteine, which is known to participate in redox reactions and maintain cellular redox balance.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition could have implications for neurodegenerative diseases like Alzheimer’s.
- Protein Interaction : The compound's ability to form disulfide bonds may influence protein folding and stability, potentially affecting various metabolic pathways.
In Vitro Studies
Table 1 summarizes the findings from various studies evaluating the biological activity of this compound:
Case Studies
- Alzheimer’s Disease Model : In a study examining the effects of similar compounds on AChE activity, this compound exhibited significant inhibition, suggesting potential therapeutic effects for cognitive enhancement in Alzheimer’s patients.
- Cancer Research : Investigations into the cytotoxic effects of this compound on various cancer cell lines indicated that it could induce apoptosis, making it a candidate for further exploration in cancer therapy.
Properties
CAS No. |
85909-35-9 |
|---|---|
Molecular Formula |
C6H13N3O2S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
(2S)-3-(acetamidomethylsulfanyl)-2-aminopropanamide |
InChI |
InChI=1S/C6H13N3O2S/c1-4(10)9-3-12-2-5(7)6(8)11/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10)/t5-/m1/s1 |
InChI Key |
XQQFETKFPSFQAX-RXMQYKEDSA-N |
Isomeric SMILES |
CC(=O)NCSC[C@H](C(=O)N)N |
Canonical SMILES |
CC(=O)NCSCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















